
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride
Descripción general
Descripción
“N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with a molecular weight of 223.1 . It is a versatile compound with immense potential in scientific research.
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N4.2ClH/c8-7-10-2-1-6 (11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2, (H2,8,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-(Azetidin-3-yl)pyrimidin-2-amine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. For instance, compounds exhibiting the 2-azetidinone skeleton showed significant activity in central nervous system (CNS) applications, suggesting this structure's viability as a CNS active agent for therapeutic use (Asha B. Thomas et al., 2016). This highlights the importance of azetidinone analogues in developing more potent and safer CNS-active medications.
Antimicrobial and Antitubercular Activities
Further extending its applications, some new pyrimidine-azetidinone analogues were synthesized and tested for their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential in designing antibacterial and antituberculosis agents (M. Chandrashekaraiah et al., 2014).
Chemical Synthesis and Transformation
On the chemical synthesis front, N-arylpyrimidin-2-amine derivatives were synthesized using a palladium catalyst, showcasing the compound's utility in preparing new heterocyclic compounds. This method could be widely employed for the preparation of heterocyclic compounds, demonstrating the versatility of N-(Azetidin-3-yl)pyrimidin-2-amine derivatives in chemical synthesis (I. El-Deeb et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a potent inhibitor of the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with PLK4, inhibiting its activity. This interaction disrupts the normal function of PLK4, which is crucial for centriole duplication . The inhibition of PLK4 by N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride leads to changes in cell cycle progression and can induce apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is the centriole duplication pathway. By inhibiting PLK4, the compound disrupts the normal duplication of centrioles, which are essential components of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability . These properties suggest that N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The inhibition of PLK4 by N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, which often overexpress PLK4 . Therefore, the compound has potential therapeutic value in the treatment of cancer.
Propiedades
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYSIONKJIHCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380300-74-2 | |
| Record name | N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
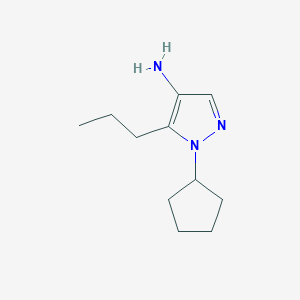
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
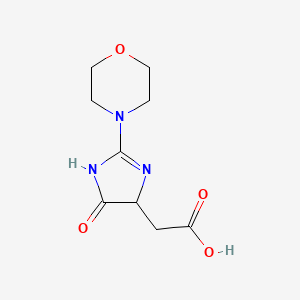
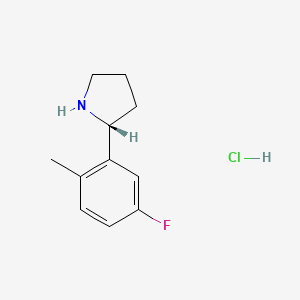
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
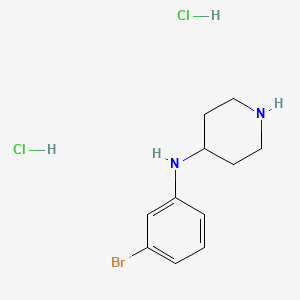
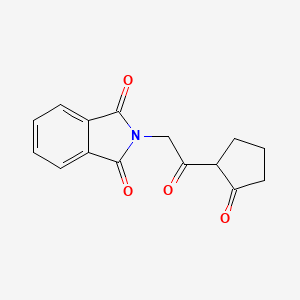
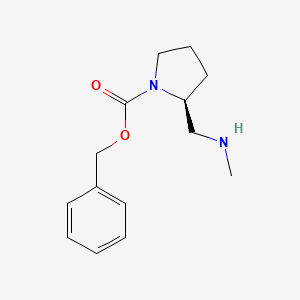

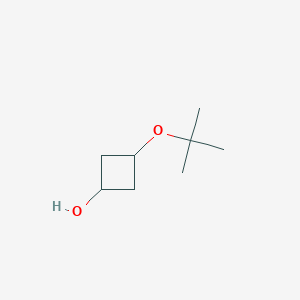
![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)